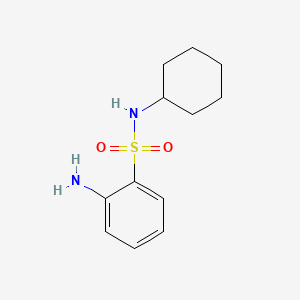

N-Cyclohexyl 2-aminobenzenesulfonamide

Description

Properties

IUPAC Name |

2-amino-N-cyclohexylbenzenesulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H18N2O2S/c13-11-8-4-5-9-12(11)17(15,16)14-10-6-2-1-3-7-10/h4-5,8-10,14H,1-3,6-7,13H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TUENGZHHNXAVMJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(CC1)NS(=O)(=O)C2=CC=CC=C2N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H18N2O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80998714 | |

| Record name | 2-Amino-N-cyclohexylbenzene-1-sulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80998714 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

254.35 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

77516-54-2 | |

| Record name | 2-Amino-N-cyclohexylbenzenesulfonamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=77516-54-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Amino-N-cyclohexylbenzenesulphonamide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0077516542 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Amino-N-cyclohexylbenzene-1-sulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80998714 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-amino-N-cyclohexylbenzenesulphonamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.071.532 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

A Guide to Characterizing the Mechanism of Action for N-Cyclohexyl-2-aminobenzenesulfonamide

This technical guide addresses the mechanism of action for the compound N-Cyclohexyl-2-aminobenzenesulfonamide. A thorough review of the scientific literature and chemical databases indicates that this specific compound is not a well-characterized agent with a publicly documented biological target or a defined mechanism of action. It is primarily listed as a chemical intermediate or a compound for research use.

Therefore, this document provides a comprehensive, albeit prospective, framework for how researchers would elucidate the mechanism of action for a novel compound such as N-Cyclohexyl-2-aminobenzenesulfonamide. The methodologies, data presentation, and visualizations provided are based on established practices in drug discovery and chemical biology.

Section 1: The Sulfonamide Class and Predicted Activity

N-Cyclohexyl-2-aminobenzenesulfonamide belongs to the sulfonamide class of compounds. Sulfonamides are known to exhibit a wide range of pharmacological activities.[1] The parent structure, sulfanilamide, acts as a competitive inhibitor of the bacterial enzyme dihydropteroate synthetase, which is crucial for folic acid synthesis in bacteria.[2][3] This inhibition halts bacterial replication, leading to a bacteriostatic effect.[1]

Given its structure, it is plausible that N-Cyclohexyl-2-aminobenzenesulfonamide could exhibit antibacterial properties. However, the addition of the N-cyclohexyl group could also confer affinity for other biological targets, such as carbonic anhydrases, kinases, or other enzymes, opening avenues for potential anticancer or other therapeutic applications.[4]

Section 2: A Proposed Workflow for Mechanism of Action (MoA) Elucidation

Determining the mechanism of action for an uncharacterized compound is a systematic process. The following workflow outlines the key phases, from initial screening to in-depth characterization.

Caption: A workflow for elucidating a compound's mechanism of action.

Section 3: Hypothetical Target and Signaling Pathway

Let us hypothesize that through the workflow described above, N-Cyclohexyl-2-aminobenzenesulfonamide is identified as an inhibitor of a hypothetical protein, "Kinase X," which is a key component of the "Pro-Growth Signaling Pathway."

Caption: Inhibition of the hypothetical "Pro-Growth Signaling Pathway".

Section 4: Quantitative Data (Illustrative Examples)

Should N-Cyclohexyl-2-aminobenzenesulfonamide prove to be a Kinase X inhibitor, the following tables present the types of quantitative data that would be generated.

Table 1: In Vitro Activity

| Assay Type | Target | Metric | Value |

|---|---|---|---|

| Enzymatic Assay | Kinase X | IC₅₀ | 75 nM |

| Binding Assay (SPR) | Kinase X | Kᴅ | 120 nM |

| Panel Screen | Kinase Y | IC₅₀ | > 10,000 nM |

| Panel Screen | Kinase Z | IC₅₀ | > 10,000 nM |

Table 2: Cellular Activity

| Cell Line | Assay Type | Metric | Value |

|---|---|---|---|

| Cancer Cell Line A | Anti-proliferation | GI₅₀ | 0.5 µM |

| Cancer Cell Line B | Anti-proliferation | GI₅₀ | 1.2 µM |

| Normal Cell Line | Cytotoxicity | CC₅₀ | > 50 µM |

| Cancer Cell Line A | Target Engagement | EC₅₀ | 0.8 µM |

Section 5: Experimental Protocols (Templates)

Detailed and reproducible protocols are critical. The following are generalized templates for key experiments in the MoA workflow.

Protocol: In Vitro Kinase Inhibition Assay

This protocol is a template for determining the IC₅₀ value of a compound against a purified kinase.

Caption: Workflow for an in vitro kinase inhibition assay.

Methodology:

-

Compound Preparation: Serially dilute N-Cyclohexyl-2-aminobenzenesulfonamide in DMSO to create a 10-point concentration curve (e.g., 100 µM to 5 nM).

-

Reaction Setup: In a 384-well plate, add 5 µL of kinase buffer, 2.5 µL of the compound dilution, and 2.5 µL of a kinase/substrate mixture.

-

Initiation: Start the reaction by adding 5 µL of ATP solution. The final reaction volume is 15 µL.

-

Incubation: Incubate the plate at 30°C for 60 minutes.

-

Detection: Terminate the reaction and quantify ATP consumption by adding a detection reagent (e.g., Kinase-Glo®).

-

Data Analysis: Measure luminescence using a plate reader. Convert luminescence signal to percent inhibition relative to controls (DMSO for 0% inhibition, no enzyme for 100% inhibition) and fit the data to a four-parameter dose-response curve to determine the IC₅₀ value.

Protocol: Western Blot for Pathway Analysis

This protocol is a template for assessing the phosphorylation status of a downstream protein to confirm cellular target engagement.

Methodology:

-

Cell Culture and Treatment: Plate cells (e.g., Cancer Cell Line A) and allow them to adhere. Treat cells with varying concentrations of N-Cyclohexyl-2-aminobenzenesulfonamide for 2 hours.

-

Lysis: Wash cells with cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

-

SDS-PAGE: Separate 20 µg of protein from each sample on a 4-12% Bis-Tris polyacrylamide gel.

-

Transfer: Transfer the separated proteins to a PVDF membrane.

-

Blocking and Antibody Incubation: Block the membrane with 5% BSA in TBST for 1 hour. Incubate with a primary antibody against the phosphorylated form of the downstream protein overnight at 4°C.

-

Detection: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody. Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.

-

Analysis: Re-probe the membrane with an antibody for the total downstream protein and a loading control (e.g., GAPDH) to ensure equal loading. Quantify band intensity to determine the reduction in phosphorylation.

Conclusion

While the specific mechanism of action for N-Cyclohexyl-2-aminobenzenesulfonamide remains to be elucidated, this guide provides a robust framework for its investigation. By employing a systematic approach of target identification, in vitro validation, cellular pathway analysis, and in vivo studies, researchers can effectively characterize its biological function and therapeutic potential. The provided protocols and visualization templates serve as a foundation for designing and executing the necessary experiments.

References

- 1. Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions - PMC [pmc.ncbi.nlm.nih.gov]

- 2. go.drugbank.com [go.drugbank.com]

- 3. Sulfanilamide | C6H8N2O2S | CID 5333 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. 2-Amino-N-cyclohexyl-N-methylbenzenesulfonamide | 70693-59-3 | Benchchem [benchchem.com]

N-Cyclohexyl-2-aminobenzenesulfonamide chemical properties and structure.

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties and structure of N-Cyclohexyl-2-aminobenzenesulfonamide. The information is curated for professionals in research and development, with a focus on data clarity and experimental context.

Chemical Identity and Structure

N-Cyclohexyl-2-aminobenzenesulfonamide is a chemical compound belonging to the sulfonamide class. Its structure consists of a central benzenesulfonamide core with a cyclohexyl group attached to the sulfonamide nitrogen and an amino group at the ortho position of the benzene ring.

The canonical SMILES representation of the molecule is S(C1C=CC=CC=1N)(NC1CCCCC1)(=O)=O[1].

Table 1: Chemical Identifiers

| Identifier | Value | Reference |

| CAS Number | 77516-54-2 | [1] |

| Molecular Formula | C12H18N2O2S | [1] |

| Molecular Weight | 254.35 g/mol | [1][2] |

| PubChem CID | 572505 | [1] |

| InChIKey | TUENGZHHNXAVMJ-UHFFFAOYSA-N | [1] |

Physicochemical Properties

The physical and chemical properties of N-Cyclohexyl-2-aminobenzenesulfonamide are summarized below. These properties are crucial for understanding its behavior in various experimental and biological systems.

Table 2: Physical and Chemical Properties

| Property | Value | Unit | Reference |

| Boiling Point | 429.7 | °C at 760 mmHg | [1] |

| Flash Point | 213.7 | °C | [1] |

| Density | 1.26 | g/cm³ | [1] |

| LogP (Octanol/Water) | 2.6 | [1] |

Table 3: Computed Molecular Properties

| Property | Value | Unit | Reference |

| Hydrogen Bond Donor Count | 2 | [1][3] | |

| Hydrogen Bond Acceptor Count | 4 | [1][3] | |

| Rotatable Bond Count | 3 | [1][3] | |

| Topological Polar Surface Area | 80.6 | Ų | [1][2] |

| Complexity | 331 | [1] | |

| Exact Mass | 254.10904 | Da | [1] |

Experimental Protocols

While specific, detailed experimental protocols for the synthesis of N-Cyclohexyl-2-aminobenzenesulfonamide are not extensively published, a general synthetic approach can be inferred from standard sulfonamide synthesis methodologies.

General Synthesis of Sulfonamides:

A common method for synthesizing sulfonamides involves the reaction of a sulfonyl chloride with an amine. For N-Cyclohexyl-2-aminobenzenesulfonamide, the synthesis would likely proceed as follows:

-

Protection of the Amino Group: The amino group of 2-aminobenzenesulfonic acid would first be protected, for example, through acetylation to form 2-acetamidobenzenesulfonic acid.

-

Formation of the Sulfonyl Chloride: The resulting sulfonic acid is then treated with a chlorinating agent, such as thionyl chloride (SOCl₂) or phosphorus pentachloride (PCl₅), to convert the sulfonic acid group into a sulfonyl chloride (2-acetamidobenzenesulfonyl chloride).

-

Sulfonamide Formation: The 2-acetamidobenzenesulfonyl chloride is then reacted with cyclohexylamine in the presence of a base (like pyridine or triethylamine) to form the sulfonamide linkage. This yields N-cyclohexyl-2-acetamidobenzenesulfonamide.

-

Deprotection: The final step involves the hydrolysis of the acetamido protecting group, typically under acidic or basic conditions, to yield the final product, N-Cyclohexyl-2-aminobenzenesulfonamide.

Caption: General synthetic workflow for N-Cyclohexyl-2-aminobenzenesulfonamide.

Potential Biological Activity and Signaling

As a member of the sulfonamide class of compounds, N-Cyclohexyl-2-aminobenzenesulfonamide is anticipated to exhibit antibacterial properties. The primary mechanism of action for sulfonamide antibiotics is the competitive inhibition of the enzyme dihydropteroate synthetase (DHPS)[4][5][6].

Mechanism of Action - Folic Acid Synthesis Inhibition:

Bacteria rely on the synthesis of folic acid (vitamin B9) for the production of nucleotides, which are essential for DNA and RNA synthesis. A key step in this pathway is the conversion of para-aminobenzoic acid (PABA) to dihydropteroic acid, a reaction catalyzed by DHPS.

Due to their structural similarity to PABA, sulfonamides can bind to the active site of DHPS, acting as competitive inhibitors. This blockage prevents the synthesis of dihydropteroic acid and, consequently, folic acid. The depletion of folic acid ultimately halts bacterial growth and replication, leading to a bacteriostatic effect.[4][5] Mammalian cells are not affected by this mechanism because they do not synthesize their own folic acid; instead, they obtain it from their diet[4].

References

- 1. 77516-54-2(N-Cyclohexyl 2-Aminobenzenesulfonamide) | Kuujia.com [kuujia.com]

- 2. 4-amino-N-cyclohexylbenzenesulfonamide | C12H18N2O2S | CID 730226 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. aablocks.com [aablocks.com]

- 4. Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions - PMC [pmc.ncbi.nlm.nih.gov]

- 5. go.drugbank.com [go.drugbank.com]

- 6. Sulfanilamide | C6H8N2O2S | CID 5333 - PubChem [pubchem.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 2-Amino-N-cyclohexyl-N-methylbenzenesulfonamide (CAS 70693-59-3)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physical and chemical properties of the compound 2-Amino-N-cyclohexyl-N-methylbenzenesulfonamide, identified by the CAS number 70693-59-3. This document is intended to serve as a foundational resource for professionals in research and drug development, offering detailed data, experimental methodologies, and insights into its potential biological significance.

Chemical Identity and Structure

2-Amino-N-cyclohexyl-N-methylbenzenesulfonamide is a sulfonamide derivative with the systematic IUPAC name 2-amino-N-cyclohexyl-N-methylbenzenesulfonamide.[1][2] Its structure features a benzenesulfonamide core with an amino group at the ortho position and N-substitution with cyclohexyl and methyl groups.

Table 1: Chemical Identifiers

| Identifier | Value |

| CAS Number | 70693-59-3[1][3][4][5][6][7] |

| IUPAC Name | 2-amino-N-cyclohexyl-N-methylbenzenesulfonamide[2] |

| Synonyms | 2-(Cyclohexylmethylsulfamoyl)aniline, o-Aminobenzenesulfon-N-methyl cyclohexylamide[1][3] |

| Molecular Formula | C₁₃H₂₀N₂O₂S[1][3] |

| Molecular Weight | 268.38 g/mol [1][3] |

| InChI Key | IPEHSCPRVOWQFQ-UHFFFAOYSA-N[1][6] |

| SMILES | CN(C1CCCCC1)S(=O)(=O)c2ccccc2N[6] |

Physical and Chemical Properties

The known physical and chemical properties of 2-Amino-N-cyclohexyl-N-methylbenzenesulfonamide are summarized below. These properties are crucial for handling, formulation, and experimental design.

Table 2: Physical and Chemical Properties

| Property | Value |

| Appearance | Light brown or gray-white crystalline solid[3][4] |

| Melting Point | 98-101 °C[1][3][5][6] |

| Boiling Point (Predicted) | 428.1 ± 47.0 °C at 760 mmHg[1][3][4] |

| Density (Predicted) | 1.24 ± 0.1 g/cm³[1][3] |

| Flash Point (Predicted) | 212.7 °C[3] |

| pKa (Predicted) | -0.03 ± 0.10[1][3] |

| Refractive Index (Predicted) | 1.593[3] |

| Vapor Pressure (Predicted) | 1.55E-07 mmHg at 25°C[3] |

Experimental Protocols

Detailed experimental protocols for the determination of the physical properties of solid organic compounds are provided below. These are general methodologies applicable to 2-Amino-N-cyclohexyl-N-methylbenzenesulfonamide.

Melting Point Determination

The melting point of a solid is a key indicator of its purity.

-

Apparatus: Melting point apparatus (e.g., Mel-Temp or Thiele tube), capillary tubes, thermometer.

-

Procedure:

-

A small, finely powdered sample of the compound is packed into a capillary tube to a depth of 2-3 mm.

-

The capillary tube is placed in the heating block of the melting point apparatus alongside a thermometer.

-

The sample is heated at a slow, controlled rate (approximately 1-2 °C per minute) as it approaches the melting point.

-

The temperature at which the first drop of liquid appears (onset of melting) and the temperature at which the entire sample becomes a clear liquid (completion of melting) are recorded as the melting point range. For a pure compound, this range is typically narrow (0.5-1 °C).

-

Boiling Point Determination (for liquids)

While this compound is a solid at room temperature, a general protocol for boiling point determination is included for completeness, as it is a standard physical property.

-

Apparatus: Thiele tube or similar heating bath, small test tube, capillary tube (sealed at one end), thermometer.

-

Procedure:

-

A small amount of the liquid is placed in the small test tube.

-

The sealed capillary tube is inverted and placed inside the test tube.

-

The test tube is attached to a thermometer and placed in the heating bath.

-

The apparatus is heated slowly. As the boiling point is approached, a stream of bubbles will emerge from the open end of the capillary tube.

-

The heat is removed, and the temperature at which the liquid just begins to enter the capillary tube is recorded as the boiling point.

-

Density Determination of a Solid

The density of a solid can be determined by measuring its mass and volume.

-

Apparatus: Analytical balance, graduated cylinder or pycnometer.

-

Procedure (by displacement):

-

The mass of a sample of the solid is accurately measured using an analytical balance.

-

A known volume of a liquid in which the solid is insoluble is placed in a graduated cylinder, and the initial volume is recorded.

-

The weighed solid is carefully added to the graduated cylinder, and the new volume is recorded.

-

The volume of the solid is the difference between the final and initial volumes.

-

The density is calculated by dividing the mass of the solid by its volume.

-

Synthesis Workflow

While a specific, detailed experimental protocol for the synthesis of 2-Amino-N-cyclohexyl-N-methylbenzenesulfonamide was not found in the literature, a general synthetic route for N-substituted benzenesulfonamides can be proposed. A common method involves the reaction of a sulfonyl chloride with an amine.

References

- 1. Boiling Point Determination of Organic Compounds: Chemistry Guide [vedantu.com]

- 2. 2-Amino-N-cyclohexyl-N-methylbenzenesulfonamide | 70693-59-3 | Benchchem [benchchem.com]

- 3. chem.ucalgary.ca [chem.ucalgary.ca]

- 4. Determination of Boiling Point of Organic Compounds - GeeksforGeeks [geeksforgeeks.org]

- 5. cdn.juniata.edu [cdn.juniata.edu]

- 6. byjus.com [byjus.com]

- 7. scbt.com [scbt.com]

N-Cyclohexyl-2-aminobenzenesulfonamide: A Technical Guide on Potential Biological Activities

For Researchers, Scientists, and Drug Development Professionals

Abstract

N-Cyclohexyl-2-aminobenzenesulfonamide is a synthetic organic compound featuring a benzenesulfonamide core and a cyclohexylamine moiety. While direct experimental data on this specific molecule is limited in publicly accessible literature, its structural components are well-recognized pharmacophores present in numerous biologically active agents. This technical guide consolidates information on the potential biological activities of N-Cyclohexyl-2-aminobenzenesulfonamide by examining the established pharmacology of its constituent chemical groups. The primary anticipated activities include carbonic anhydrase inhibition, antimicrobial effects, and anti-inflammatory properties. This document provides an in-depth overview of the theoretical basis for these activities, detailed experimental protocols for their investigation, and quantitative data from structurally related compounds to guide future research and drug development efforts.

Chemical Structure and Properties

-

IUPAC Name: N-Cyclohexyl-2-aminobenzenesulfonamide

-

Molecular Formula: C₁₂H₁₈N₂O₂S

-

General Class: Sulfonamide

The molecule incorporates a sulfonamide group attached to a benzene ring, which is further substituted with an amino group. The nitrogen of the sulfonamide is bonded to a cyclohexyl group. This combination of an aromatic sulfonamide and a cyclic aliphatic amine suggests the potential for diverse biological interactions.

Potential Biological Activities and Mechanisms of Action

Based on its structural features, N-Cyclohexyl-2-aminobenzenesulfonamide is predicted to exhibit the following biological activities:

Carbonic Anhydrase Inhibition

The benzenesulfonamide moiety is a classic zinc-binding group found in a multitude of carbonic anhydrase inhibitors (CAIs).[1][2] Carbonic anhydrases (CAs) are a family of metalloenzymes that catalyze the reversible hydration of carbon dioxide to bicarbonate and a proton.[3] These enzymes are involved in various physiological processes, and their inhibition has therapeutic applications in glaucoma, epilepsy, and certain types of cancer.[2][4]

Proposed Mechanism of Action: The sulfonamide group of N-Cyclohexyl-2-aminobenzenesulfonamide can coordinate with the zinc ion in the active site of carbonic anhydrase, displacing a water molecule or hydroxide ion and thereby blocking the enzyme's catalytic activity.[3] Tumor-associated isoforms like CA IX and CA XII are particularly relevant targets for cancer therapy.[3][5]

Signaling Pathway Diagram:

Antimicrobial Activity

Sulfonamides were among the first synthetic antimicrobial agents and function as competitive inhibitors of dihydropteroate synthetase (DHPS), an enzyme essential for folic acid synthesis in bacteria.[6] This pathway is absent in humans, who obtain folic acid from their diet, providing a basis for selective toxicity.

Proposed Mechanism of Action: N-Cyclohexyl-2-aminobenzenesulfonamide may act as a structural analog of para-aminobenzoic acid (PABA), the natural substrate for DHPS. By competitively binding to the enzyme's active site, it can block the synthesis of dihydrofolic acid, a precursor to tetrahydrofolic acid, which is vital for nucleotide synthesis and bacterial replication.

Signaling Pathway Diagram:

Anti-inflammatory Activity

Certain sulfonamide derivatives have demonstrated anti-inflammatory properties.[7] The mechanism can be multifactorial, potentially involving the inhibition of inflammatory enzymes such as cyclooxygenases (COX) or lipoxygenases (LOX), or by modulating inflammatory signaling pathways like NF-κB.[8][9]

Proposed Mechanism of Action: N-Cyclohexyl-2-aminobenzenesulfonamide could potentially inhibit key enzymes in the arachidonic acid cascade, such as COX-1, COX-2, or 5-LOX, thereby reducing the production of pro-inflammatory mediators like prostaglandins and leukotrienes.[9]

Quantitative Data for Structurally Related Compounds

The following tables summarize the biological activity of compounds structurally related to N-Cyclohexyl-2-aminobenzenesulfonamide. This data serves as a benchmark for potential efficacy.

Table 1: Carbonic Anhydrase Inhibition by Benzenesulfonamide Derivatives

| Compound | Target Isozyme | Inhibition Constant (Kᵢ) | Reference |

|---|---|---|---|

| 4-[(3-cyclohexyl-4-phenyl-2,3-dihydro-1,3-thiazol-2-ylidene)amino]benzene-1-sulfonamide | hCA I | 134 nM | [10] |

| 4-[(3-cyclohexyl-4-phenyl-2,3-dihydro-1,3-thiazol-2-ylidene)amino]benzene-1-sulfonamide | hCA II | 12.1 nM | [10] |

| 4-[(3-cyclohexyl-4-phenyl-2,3-dihydro-1,3-thiazol-2-ylidene)amino]benzene-1-sulfonamide | hCA IX | 25.5 nM | [10] |

| 4-[(3-cyclohexyl-4-phenyl-2,3-dihydro-1,3-thiazol-2-ylidene)amino]benzene-1-sulfonamide | hCA XII | 4.5 nM | [10] |

| Acetazolamide (Standard) | hCA IX | 25 nM |[5] |

Table 2: Antimicrobial Activity of Benzenesulfonamide Derivatives

| Compound | Microorganism | Minimum Inhibitory Concentration (MIC) | Reference |

|---|---|---|---|

| N-(4-(2-(4-(dimethylamino)benzylidene)hydrazinecarbonyl)phenyl)benzenesulfonamide | Escherichia coli | Moderate Activity (qualitative) | [6] |

| Benzenesulfonamide Carboxamide Derivative 4a | Pseudomonas aeruginosa | 6.67 mg/mL | [7] |

| Benzenesulfonamide Carboxamide Derivative 4d | Escherichia coli | 6.72 mg/mL | [7] |

| Benzenesulfonamide Carboxamide Derivative 4h | Staphylococcus aureus | 6.63 mg/mL |[7] |

Table 3: Anti-inflammatory Activity of Related Compounds

| Compound | Assay | IC₅₀ / % Inhibition | Reference |

|---|---|---|---|

| Benzenesulfonamide Carboxamide Derivative 4a | Carrageenan-induced rat paw edema | 94.69% inhibition @ 1h | [7] |

| Benzenesulfonamide Carboxamide Derivative 4c | Carrageenan-induced rat paw edema | 94.69% inhibition @ 1h | [7] |

| Polygonum minus ethanolic extract | COX-1 Inhibition | 100% inhibition @ 100 µg/ml | [9] |

| Polygonum minus ethanolic extract | COX-2 Inhibition | 25% inhibition @ 100 µg/ml | [9] |

| Polygonum minus ethanolic extract | 5-LOX Inhibition | 100% inhibition @ 30 µg/ml |[9] |

Experimental Protocols

Carbonic Anhydrase Inhibition Assay

Objective: To determine the inhibitory activity of N-Cyclohexyl-2-aminobenzenesulfonamide against various human carbonic anhydrase (hCA) isoforms.

Methodology: A stopped-flow spectrophotometric method is commonly employed.

-

Enzyme and Substrate Preparation: Purified recombinant hCA isoforms (e.g., hCA I, II, IX, XII) are used. The substrate is 4-nitrophenyl acetate (NPA) or CO₂.

-

Assay Buffer: Tris-HCl buffer with a specific pH (e.g., 7.4), containing Na₂SO₄ and EDTA.

-

Procedure: a. The enzyme is pre-incubated with varying concentrations of the test compound (dissolved in a suitable solvent like DMSO) for a defined period (e.g., 15 minutes) at a controlled temperature (e.g., 25°C). b. The reaction is initiated by adding the substrate (NPA or CO₂-saturated water). c. The rate of the catalyzed reaction (hydrolysis of NPA to 4-nitrophenolate or CO₂ hydration) is monitored by measuring the change in absorbance at a specific wavelength (e.g., 400 nm for NPA) over time.

-

Data Analysis: The initial reaction rates are determined. IC₅₀ values are calculated by plotting the percentage of enzyme inhibition versus the logarithm of the inhibitor concentration. Ki values are then determined using the Cheng-Prusoff equation.

Experimental Workflow Diagram:

Antimicrobial Susceptibility Testing

Objective: To determine the minimum inhibitory concentration (MIC) of N-Cyclohexyl-2-aminobenzenesulfonamide against a panel of pathogenic bacteria.

Methodology: Broth microdilution method.[11]

-

Bacterial Strains: A selection of Gram-positive (e.g., Staphylococcus aureus) and Gram-negative (e.g., Escherichia coli, Pseudomonas aeruginosa) bacteria are used.

-

Media: Cation-adjusted Mueller-Hinton Broth (CAMHB).

-

Procedure: a. A serial two-fold dilution of the test compound is prepared in a 96-well microtiter plate. b. Each well is inoculated with a standardized bacterial suspension (e.g., 5 x 10⁵ CFU/mL). c. Positive (bacteria and media, no compound) and negative (media only) controls are included. d. The plates are incubated at 37°C for 16-24 hours.

-

Data Analysis: The MIC is determined as the lowest concentration of the compound that completely inhibits visible bacterial growth. This can be assessed visually or by measuring optical density. A colorimetric indicator like resazurin can also be used to assess cell viability.[11]

In Vitro Anti-inflammatory Assay (COX Inhibition)

Objective: To evaluate the inhibitory effect of N-Cyclohexyl-2-aminobenzenesulfonamide on COX-1 and COX-2 enzymes.

Methodology: Enzyme immunoassay (EIA) or colorimetric assay.[9]

-

Enzymes: Purified ovine COX-1 and human recombinant COX-2.

-

Substrate: Arachidonic acid.

-

Procedure: a. The test compound is pre-incubated with either COX-1 or COX-2 enzyme in a reaction buffer. b. The reaction is initiated by the addition of arachidonic acid. c. The mixture is incubated for a specific time to allow for the enzymatic conversion of arachidonic acid to prostaglandins (e.g., PGE₂). d. The reaction is terminated.

-

Data Analysis: The amount of PGE₂ produced is quantified using a specific EIA kit or a colorimetric assay. The percentage of inhibition is calculated relative to a control without the inhibitor, and IC₅₀ values are determined.

Conclusion and Future Directions

N-Cyclohexyl-2-aminobenzenesulfonamide possesses structural motifs strongly associated with carbonic anhydrase inhibition, antimicrobial activity, and anti-inflammatory effects. While direct experimental validation is required, the theoretical framework and data from analogous compounds provide a solid foundation for initiating a comprehensive biological evaluation. Future research should focus on the synthesis of this compound followed by its systematic screening through the described in vitro assays. Subsequent studies could involve in vivo models to assess efficacy and safety, as well as structure-activity relationship (SAR) studies to optimize its potential therapeutic properties. The versatile nature of the benzenesulfonamide scaffold suggests that N-Cyclohexyl-2-aminobenzenesulfonamide is a promising candidate for further investigation in drug discovery programs.

References

- 1. go.drugbank.com [go.drugbank.com]

- 2. Carbonic anhydrase inhibitor - Wikipedia [en.wikipedia.org]

- 3. pubs.acs.org [pubs.acs.org]

- 4. drugs.com [drugs.com]

- 5. Design, synthesis and mechanistic study of new benzenesulfonamide derivatives as anticancer and antimicrobial agents via carbonic anhydrase IX inhibit ... - RSC Advances (RSC Publishing) DOI:10.1039/D1RA05277B [pubs.rsc.org]

- 6. impactfactor.org [impactfactor.org]

- 7. Biological Activity Evaluation of Some New Benzenesulphonamide Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Anti-Inflammatory Effects of Bioactive Compounds from Seaweeds, Bryozoans, Jellyfish, Shellfish and Peanut Worms - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Anti-inflammatory effects of Polygonum minus (Huds) extract (Lineminus™) in in-vitro enzyme assays and carrageenan induced paw edema - PMC [pmc.ncbi.nlm.nih.gov]

- 10. New 4-[(3-cyclohexyl-4-aryl-2,3-dihydro-1,3-thiazol-2-ylidene)amino]benzene-1-sulfonamides, synthesis and inhibitory activity toward carbonic anhydrase I, II, IX, XII - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Antimicrobial Susceptibility Testing: A Comprehensive Review of Currently Used Methods - PMC [pmc.ncbi.nlm.nih.gov]

N-Cyclohexyl-2-aminobenzenesulfonamide: A Technical Guide to Its Synthesis and Properties

For Researchers, Scientists, and Drug Development Professionals

Abstract: This document provides a detailed technical overview of N-Cyclohexyl-2-aminobenzenesulfonamide, a molecule of interest in organic synthesis and potential pharmaceutical development. Due to a lack of specific historical data on its discovery, this guide focuses on a plausible and chemically sound synthetic route, complete with detailed experimental protocols and characterization data. The information is presented to be a valuable resource for researchers and professionals in the field of medicinal chemistry and drug development.

Introduction and Background

N-Cyclohexyl-2-aminobenzenesulfonamide is an organic compound featuring a sulfonamide group attached to an aniline core, with a cyclohexyl moiety on the sulfonamide nitrogen. While the specific history of its discovery and initial synthesis is not well-documented in publicly available scientific literature, its structural motifs are common in medicinal chemistry. Sulfonamides are a well-known class of compounds with a broad range of biological activities, including antimicrobial and anticancer properties. The 2-aminobenzenesulfonamide core, also known as orthanilamide, is a key building block in the synthesis of various heterocyclic systems and pharmacologically active molecules.

This guide outlines a representative and reliable synthetic pathway for N-Cyclohexyl-2-aminobenzenesulfonamide, based on established organic chemistry principles for the synthesis of related sulfonamides.

Proposed Synthesis Pathway

A logical and commonly employed strategy for the synthesis of N-substituted 2-aminobenzenesulfonamides involves a two-step process starting from 2-nitrobenzenesulfonyl chloride. This approach is often preferred to avoid side reactions associated with the free amino group. The proposed pathway is as follows:

-

Sulfonamide Formation: Reaction of 2-nitrobenzenesulfonyl chloride with cyclohexylamine to form N-Cyclohexyl-2-nitrobenzenesulfonamide.

-

Nitro Group Reduction: Reduction of the nitro group of N-Cyclohexyl-2-nitrobenzenesulfonamide to an amino group, yielding the final product, N-Cyclohexyl-2-aminobenzenesulfonamide.

Caption: Proposed two-step synthesis of N-Cyclohexyl-2-aminobenzenesulfonamide.

Detailed Experimental Protocols

The following are detailed experimental procedures for the proposed two-step synthesis of N-Cyclohexyl-2-aminobenzenesulfonamide.

Step 1: Synthesis of N-Cyclohexyl-2-nitrobenzenesulfonamide

-

Reaction Setup: To a 250 mL round-bottom flask equipped with a magnetic stirrer and a dropping funnel, add cyclohexylamine (1.0 eq) and a suitable solvent such as dichloromethane (DCM) or tetrahydrofuran (THF). Cool the flask to 0 °C in an ice bath.

-

Addition of Reactant: Dissolve 2-nitrobenzenesulfonyl chloride (1.0 eq) in the same solvent and add it dropwise to the stirred solution of cyclohexylamine over a period of 30 minutes, maintaining the temperature at 0 °C. A base, such as triethylamine (1.1 eq), should be included in the cyclohexylamine solution to neutralize the HCl byproduct.

-

Reaction Monitoring: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-4 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC).

-

Workup: Upon completion, quench the reaction with the addition of water. Separate the organic layer, and wash it sequentially with 1M HCl, saturated sodium bicarbonate solution, and brine.

-

Isolation and Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product. The crude N-Cyclohexyl-2-nitrobenzenesulfonamide can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel.

Step 2: Synthesis of N-Cyclohexyl-2-aminobenzenesulfonamide

-

Reaction Setup: In a round-bottom flask, dissolve the purified N-Cyclohexyl-2-nitrobenzenesulfonamide (1.0 eq) from Step 1 in a suitable solvent, such as ethanol or ethyl acetate.

-

Reduction:

-

Method A (Catalytic Hydrogenation): Add a catalytic amount of 10% Palladium on carbon (Pd/C). Fit the flask with a hydrogen balloon and stir the suspension under a hydrogen atmosphere at room temperature for 4-8 hours.

-

Method B (Chemical Reduction): Add an excess of a reducing agent like tin(II) chloride dihydrate (SnCl₂·2H₂O) (3-5 eq) in concentrated hydrochloric acid. Heat the mixture to 50-70 °C for 2-4 hours.

-

-

Reaction Monitoring: Monitor the reaction by TLC until the starting material is completely consumed.

-

Workup:

-

Method A: Filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst. Wash the Celite pad with the solvent.

-

Method B: Cool the reaction mixture and carefully neutralize it with a saturated solution of sodium bicarbonate or sodium hydroxide until the solution is basic. This will precipitate tin salts.

-

-

Isolation and Purification:

-

For both methods: Concentrate the filtrate under reduced pressure. The resulting residue can be extracted with a suitable organic solvent (e.g., ethyl acetate). Wash the combined organic extracts with brine, dry over anhydrous sodium sulfate, and concentrate to yield the crude product.

-

The final product, N-Cyclohexyl-2-aminobenzenesulfonamide, can be purified by recrystallization or column chromatography to achieve high purity.

-

Caption: General experimental workflow for the synthesis of N-Cyclohexyl-2-aminobenzenesulfonamide.

Quantitative Data and Characterization

The following table summarizes key quantitative data for the reactants and the final product.

| Compound Name | Chemical Formula | Molecular Weight ( g/mol ) | CAS Number | Typical Purity (%) |

| 2-Nitrobenzenesulfonyl chloride | C₆H₄ClNO₄S | 221.62 | 1694-92-4 | >98 |

| Cyclohexylamine | C₆H₁₃N | 99.17 | 108-91-8 | >99 |

| N-Cyclohexyl-2-aminobenzenesulfonamide | C₁₂H₁₈N₂O₂S | 254.35 | 77516-54-2 | >97 (Commercial) |

Characterization: The final product should be characterized using standard analytical techniques to confirm its identity and purity. These include:

-

¹H NMR and ¹³C NMR Spectroscopy: To confirm the chemical structure and the presence of all expected proton and carbon signals.

-

Mass Spectrometry (MS): To determine the molecular weight and confirm the molecular formula.

-

Infrared (IR) Spectroscopy: To identify the characteristic functional groups, such as N-H stretching of the amine and sulfonamide, and S=O stretching of the sulfonamide.

-

Melting Point Analysis: To assess the purity of the crystalline solid.

-

High-Performance Liquid Chromatography (HPLC): To determine the purity of the final compound.

Potential Applications and Future Directions

While specific biological activities for N-Cyclohexyl-2-aminobenzenesulfonamide are not extensively reported, its structural similarity to other biologically active sulfonamides suggests potential for further investigation. Areas for future research could include:

-

Antimicrobial Screening: Evaluation against a panel of bacterial and fungal strains.

-

Anticancer Activity: Screening against various cancer cell lines.

-

Enzyme Inhibition Assays: For example, as an inhibitor of carbonic anhydrase or other enzymes relevant to disease.

The synthetic protocols outlined in this guide provide a solid foundation for the preparation of N-Cyclohexyl-2-aminobenzenesulfonamide, enabling further exploration of its chemical and biological properties.

Conclusion

This technical guide provides a comprehensive overview of a plausible synthetic route for N-Cyclohexyl-2-aminobenzenesulfonamide, addressing the current gap in detailed historical and experimental information. The provided protocols and data are intended to be a valuable resource for researchers in organic and medicinal chemistry, facilitating the synthesis and further investigation of this and related compounds.

Spectroscopic Data for N-Cyclohexyl-2-aminobenzenesulfonamide: A Search for Available Information

A comprehensive search for publicly available spectroscopic data (NMR, IR, Mass Spec) for the compound N-Cyclohexyl-2-aminobenzenesulfonamide has been conducted. Despite a thorough investigation across various scientific databases and literature, no specific experimental ¹H NMR, ¹³C NMR, IR, or Mass Spectrometry data for this exact molecule could be located.

The search results frequently yielded data for structurally related isomers, most notably 4-amino-N-cyclohexylbenzenesulfonamide, indicating that this alternative compound is more widely synthesized and characterized. However, this guide is focused solely on the requested 2-amino isomer.

Given the absence of the core quantitative data, the creation of detailed data tables and experimental protocols as requested is not possible at this time. The mandatory visualizations of signaling pathways or experimental workflows are also precluded by the lack of foundational information for N-Cyclohexyl-2-aminobenzenesulfonamide.

Synthetic Approach

While direct spectroscopic data is unavailable, a potential synthetic route for N-Cyclohexyl-2-aminobenzenesulfonamide can be proposed based on general organic chemistry principles. One plausible method involves a two-step process:

-

Sulfonylation: Reaction of 2-nitrobenzenesulfonyl chloride with cyclohexylamine. This reaction would likely be carried out in the presence of a base to neutralize the HCl byproduct.

-

Reduction: The resulting N-cyclohexyl-2-nitrobenzenesulfonamide would then undergo reduction of the nitro group to an amine. This can typically be achieved using reducing agents such as tin(II) chloride in acidic medium or through catalytic hydrogenation.

A visual representation of this proposed synthetic workflow is provided below.

A Technical Guide to the Solubility and Stability of N-Cyclohexyl-2-aminobenzenesulfonamide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the methodologies required to characterize the solubility and stability of the compound N-Cyclohexyl-2-aminobenzenesulfonamide. Due to the limited availability of public data on this specific molecule, this document focuses on establishing robust experimental protocols to enable researchers to generate high-quality data. The guide outlines standard procedures for both solubility and stability assessment, data presentation through structured tables, and a visual representation of the experimental workflow.

Introduction to N-Cyclohexyl-2-aminobenzenesulfonamide

N-Cyclohexyl-2-aminobenzenesulfonamide is a chemical compound featuring a sulfonamide group, an aminophenyl group, and a cyclohexyl moiety. The physicochemical properties of such molecules, particularly solubility and stability, are critical parameters in drug discovery and development. These properties influence bioavailability, formulation, and shelf-life. This guide provides the framework for determining these essential characteristics.

Solubility Determination

The solubility of a compound is a measure of the maximum amount of that substance that can be dissolved in a given solvent at a specific temperature. Both kinetic and thermodynamic solubility are important parameters in pharmaceutical sciences.

Experimental Protocols

Two common methods for solubility determination are the Shake-Flask method for thermodynamic solubility and high-throughput screening methods for kinetic solubility.

2.1.1. Thermodynamic Solubility (Shake-Flask Method)

This method determines the equilibrium solubility of a compound, which is the maximum concentration of the most stable crystalline form that can be achieved in a solution.[1][2]

Protocol:

-

Preparation of Saturated Solution: Add an excess amount of solid N-Cyclohexyl-2-aminobenzenesulfonamide to a known volume of the desired solvent (e.g., water, phosphate-buffered saline (PBS) pH 7.4, ethanol, methanol, acetone) in a sealed vial.

-

Equilibration: Agitate the vials at a constant temperature (e.g., 25°C or 37°C) for a prolonged period (typically 24-72 hours) to ensure equilibrium is reached.[2]

-

Phase Separation: After equilibration, allow the vials to stand undisturbed to let the undissolved solid settle. Subsequently, filter the supernatant through a 0.22 µm filter to remove any undissolved particles.

-

Quantification: Analyze the concentration of the dissolved compound in the clear filtrate using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

-

Data Analysis: The solubility is reported as the mean of multiple replicates in units such as mg/mL or µg/mL.

2.1.2. Kinetic Solubility

Kinetic solubility is a measure of how quickly a compound dissolves from a high-concentration stock solution (typically in DMSO) when diluted into an aqueous buffer. It is often used in early drug discovery for high-throughput screening.[3][4]

Protocol:

-

Stock Solution Preparation: Prepare a high-concentration stock solution of N-Cyclohexyl-2-aminobenzenesulfonamide in dimethyl sulfoxide (DMSO), for example, at 10 mM.

-

Dilution in Aqueous Buffer: Add a small aliquot of the DMSO stock solution to a larger volume of aqueous buffer (e.g., PBS pH 7.4) in a microplate well.

-

Incubation and Precipitation: Incubate the plate for a short period (e.g., 1-2 hours) at a controlled temperature, allowing for the precipitation of the compound if its solubility is exceeded.

-

Detection of Precipitation: The amount of precipitation can be measured using various techniques:

-

Data Analysis: The kinetic solubility is determined by comparing the measured values against a calibration curve.

Data Presentation: Solubility

The following tables should be used to summarize the quantitative solubility data for N-Cyclohexyl-2-aminobenzenesulfonamide.

Table 1: Thermodynamic Solubility of N-Cyclohexyl-2-aminobenzenesulfonamide

| Solvent | Temperature (°C) | Solubility (mg/mL) | Solubility (µg/mL) |

| Water | 25 | ||

| PBS (pH 7.4) | 25 | ||

| Ethanol | 25 | ||

| Methanol | 25 | ||

| Acetone | 25 | ||

| Dioxane | 25 | ||

| Chloroform | 25 | ||

| Ether | 25 |

Qualitative data suggests solubility in organic solvents like ethanol, ether, and chloroform.

Table 2: Kinetic Solubility of N-Cyclohexyl-2-aminobenzenesulfonamide

| Aqueous Buffer | Temperature (°C) | Kinetic Solubility (µM) |

| PBS (pH 7.4) | 25 | |

| Simulated Gastric Fluid | 37 | |

| Simulated Intestinal Fluid | 37 |

Stability Assessment

Stability testing is crucial to determine how the quality of a drug substance varies with time under the influence of environmental factors such as temperature, humidity, and light.

Experimental Protocol: Stability-Indicating HPLC Method

A stability-indicating HPLC method is a validated analytical procedure that can accurately and precisely measure the concentration of the active pharmaceutical ingredient (API) without interference from its degradation products, impurities, or excipients.[5][6]

Protocol:

-

Forced Degradation Studies: Subject solutions of N-Cyclohexyl-2-aminobenzenesulfonamide to various stress conditions to induce degradation. This helps in identifying potential degradation products and validating the specificity of the analytical method.

-

Acid Hydrolysis: Treat with 0.1 M HCl at an elevated temperature (e.g., 60°C).

-

Base Hydrolysis: Treat with 0.1 M NaOH at an elevated temperature.

-

Oxidative Degradation: Treat with 3% hydrogen peroxide at room temperature.

-

Thermal Degradation: Expose the solid compound and its solution to dry heat (e.g., 80°C).

-

Photodegradation: Expose the solution to UV light (e.g., 254 nm).[6]

-

-

HPLC Method Development:

-

Column: A C18 reversed-phase column is commonly used for sulfonamides.[5]

-

Mobile Phase: A mixture of an aqueous buffer (e.g., phosphate buffer) and an organic solvent (e.g., acetonitrile or methanol), often in a gradient elution mode.

-

Detection: UV detection at a wavelength where N-Cyclohexyl-2-aminobenzenesulfonamide shows maximum absorbance.

-

-

Method Validation: Validate the developed HPLC method according to ICH guidelines for parameters such as specificity, linearity, accuracy, precision, and robustness.

-

Long-Term Stability Study: Store samples of N-Cyclohexyl-2-aminobenzenesulfonamide under controlled temperature and humidity conditions (e.g., 25°C/60% RH, 40°C/75% RH) for an extended period. Analyze the samples at predetermined time points (e.g., 0, 3, 6, 9, 12 months) to determine the rate of degradation.

Data Presentation: Stability

The results of the stability studies should be documented in the following tables.

Table 3: Summary of Forced Degradation Studies for N-Cyclohexyl-2-aminobenzenesulfonamide

| Stress Condition | % Degradation | Number of Degradants |

| 0.1 M HCl, 60°C, 24h | ||

| 0.1 M NaOH, 60°C, 24h | ||

| 3% H₂O₂, RT, 24h | ||

| Dry Heat, 80°C, 48h | ||

| UV Light (254 nm), 24h |

Table 4: Long-Term Stability Data for N-Cyclohexyl-2-aminobenzenesulfonamide at 25°C/60% RH

| Time (Months) | Assay (%) | Total Impurities (%) |

| 0 | ||

| 3 | ||

| 6 | ||

| 9 | ||

| 12 |

Visualizing the Experimental Workflow

The following diagrams illustrate the logical flow of the experimental protocols for determining the solubility and stability of N-Cyclohexyl-2-aminobenzenesulfonamide.

References

- 1. In-vitro Thermodynamic Solubility [protocols.io]

- 2. evotec.com [evotec.com]

- 3. In vitro solubility assays in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. ADME Solubility Assay-BioDuro-Global CRDMO, Rooted in Science [bioduro.com]

- 5. Development and Validation of a Stability-Indicating HPLC Method for the Simultaneous Determination of Sulfadiazine Sodium and Trimethoprim in Injectable Solution Formulation - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

In-depth Technical Guide: Thermogravimetric Analysis of N-Cyclohexyl-2-aminobenzenesulfonamide

For the attention of: Researchers, Scientists, and Drug Development Professionals

Abstract: This technical guide provides a comprehensive overview of the thermogravimetric analysis (TGA) of N-Cyclohexyl-2-aminobenzenesulfonamide. Despite a thorough search of available scientific literature and databases, specific experimental data for the thermogravimetric analysis of this particular compound could not be located. Consequently, this document outlines a generalized experimental protocol and representative data based on the analysis of structurally similar sulfonamide derivatives. The methodologies and potential decomposition pathways described herein serve as a foundational guide for researchers intending to perform TGA on N-Cyclohexyl-2-aminobenzenesulfonamide.

Introduction to Thermogravimetric Analysis

Thermogravimetric analysis (TGA) is a fundamental thermal analysis technique used to measure the change in mass of a sample as a function of temperature or time in a controlled atmosphere. This method is crucial for determining the thermal stability, decomposition kinetics, and composition of materials. In the pharmaceutical industry, TGA is an indispensable tool for characterizing the thermal properties of active pharmaceutical ingredients (APIs) and excipients, providing critical data for formulation development, stability studies, and quality control.

Hypothetical Thermogravimetric Analysis of N-Cyclohexyl-2-aminobenzenesulfonamide

Due to the absence of specific TGA data for N-Cyclohexyl-2-aminobenzenesulfonamide, this section presents a prospective experimental protocol and expected outcomes based on the analysis of analogous sulfonamide compounds.

Experimental Protocol

A standard TGA experiment for a compound like N-Cyclohexyl-2-aminobenzenesulfonamide would be conducted as follows:

| Parameter | Recommended Setting |

| Instrument | A calibrated thermogravimetric analyzer |

| Sample Mass | 5-10 mg |

| Crucible | Alumina or platinum pan |

| Atmosphere | Inert (Nitrogen) or Oxidative (Air) |

| Flow Rate | 20-50 mL/min |

| Temperature Range | Ambient to 600 °C |

| Heating Rate | 10 °C/min |

Procedure:

-

The thermogravimetric analyzer is calibrated for mass and temperature.

-

A precise amount of N-Cyclohexyl-2-aminobenzenesulfonamide is weighed into the sample crucible.

-

The crucible is placed on the TGA balance.

-

The furnace is sealed, and the system is purged with the desired gas (e.g., nitrogen) to establish an inert atmosphere.

-

The temperature is increased from ambient to 600 °C at a constant rate of 10 °C/min.

-

The mass of the sample is continuously monitored and recorded as a function of temperature.

Expected Data Presentation

The results of the TGA would typically be presented in a table summarizing the key decomposition events. The following table illustrates a hypothetical data set for N-Cyclohexyl-2-aminobenzenesulfonamide, constructed based on the thermal behavior of similar sulfonamides.

| Decomposition Stage | Temperature Range (°C) | Mass Loss (%) | Residual Mass (%) |

| Initial (Moisture/Solvent) | 30 - 150 | ~1-2% | ~98-99% |

| Primary Decomposition | 200 - 350 | ~40-50% | ~48-59% |

| Secondary Decomposition | 350 - 500 | ~20-30% | ~18-39% |

| Final Residue | > 500 | - | < 20% |

Visualizing Experimental and Logical Workflows

Diagrams created using the DOT language provide a clear visual representation of experimental processes and potential molecular degradation pathways.

TGA Experimental Workflow

The following diagram outlines the standard workflow for performing a thermogravimetric analysis.

Hypothetical Decomposition Pathway

The thermal decomposition of N-Cyclohexyl-2-aminobenzenesulfonamide would likely involve the fragmentation of the molecule at its weakest bonds. The following diagram illustrates a plausible decomposition pathway.

Conclusion

While specific thermogravimetric data for N-Cyclohexyl-2-aminobenzenesulfonamide is not currently available in the public domain, this guide provides a robust framework for conducting such an analysis. The detailed experimental protocol, hypothetical data representation, and visual workflows offer valuable insights for researchers. It is recommended that any future TGA studies on this compound are published to contribute to the collective scientific knowledge and fill the existing data gap. Researchers are advised to use the protocols and expected outcomes outlined in this document as a starting point for their own empirical investigations.

Navigating the Synthesis Landscape: A Technical Guide to the Safe Handling of N-Cyclohexyl-2-aminobenzenesulfonamide

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the essential safety and handling precautions for N-Cyclohexyl-2-aminobenzenesulfonamide, a key intermediate in various synthetic pathways. Given the limited publicly available safety data for this specific compound (CAS No. 77516-54-2), this document extrapolates best practices from safety data for structurally analogous sulfonamides. Professionals handling this chemical must exercise caution and adhere to the following guidelines to mitigate potential risks in the research and development environment.

Hazard Identification and Classification

-

Skin Irritation: May cause skin irritation upon contact.

-

Eye Irritation: Can cause serious eye irritation.

-

Respiratory Tract Irritation: Inhalation of dust or fumes may lead to respiratory discomfort.

-

Harmful if Swallowed: Ingestion may cause adverse health effects.

It is imperative to handle this compound as potentially hazardous in the absence of definitive toxicological data.

Physical and Chemical Properties

The following table summarizes the known physical and chemical properties of N-Cyclohexyl-2-aminobenzenesulfonamide and a closely related compound. This data is essential for understanding its behavior under various laboratory conditions.

| Property | Value (N-Cyclohexyl-2-aminobenzenesulfonamide) | Value (N-Cyclohexylbenzenesulfonamide) |

| CAS Number | 77516-54-2 | 3237-31-8 |

| Molecular Formula | C₁₂H₁₈N₂O₂S | C₁₂H₁₇NO₂S |

| Molecular Weight | 254.3 g/mol | 239.34 g/mol |

| Appearance | Solid | - |

| Purity | 98% | 95% |

Exposure Controls and Personal Protection

To ensure a safe laboratory environment, stringent exposure controls and the use of appropriate Personal Protective Equipment (PPE) are mandatory.

Engineering Controls

-

Ventilation: Always handle N-Cyclohexyl-2-aminobenzenesulfonamide in a well-ventilated area. A fume hood is highly recommended to minimize inhalation exposure.

-

Eyewash Stations and Safety Showers: Ensure that emergency eyewash stations and safety showers are readily accessible in the immediate work area.

Personal Protective Equipment (PPE)

The following PPE should be worn at all times when handling this compound:

-

Eye and Face Protection: Chemical safety goggles or a face shield are essential to protect against splashes and dust.

-

Skin Protection:

-

Gloves: Wear chemically resistant gloves (e.g., nitrile rubber). Inspect gloves for any signs of degradation before use.

-

Lab Coat: A flame-retardant lab coat should be worn to protect personal clothing.

-

-

Respiratory Protection: If dust or aerosols are likely to be generated, a NIOSH-approved respirator with an appropriate particulate filter should be used.

Safe Handling and Storage Procedures

Adherence to proper handling and storage protocols is critical to prevent accidents and maintain the integrity of the compound.

Handling

-

Avoid contact with skin, eyes, and clothing.[1]

-

Do not breathe dust or fumes.

-

Wash hands thoroughly after handling.

-

Minimize dust generation.

-

Keep containers tightly closed when not in use.

Storage

-

Store in a cool, dry, and well-ventilated area.

-

Keep away from incompatible materials such as strong oxidizing agents.

-

Store in a tightly sealed container.

First Aid Measures

In the event of exposure, immediate and appropriate first aid is crucial.

| Exposure Route | First Aid Protocol |

| Inhalation | Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek medical attention if symptoms persist. |

| Skin Contact | Immediately wash the affected area with plenty of soap and water. Remove contaminated clothing. Seek medical attention if irritation develops. |

| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Remove contact lenses if present and easy to do. Continue rinsing. Seek immediate medical attention. |

| Ingestion | Do not induce vomiting. Rinse mouth with water. Seek immediate medical attention. |

Accidental Release and Disposal Measures

Accidental Release

-

Small Spills: Carefully sweep up the spilled solid, avoiding dust generation, and place it in a suitable, labeled container for disposal.

-

Large Spills: Evacuate the area. Wear appropriate PPE and contain the spill. Prevent the material from entering drains or waterways. Collect the material for disposal.

Disposal

-

Dispose of waste material in accordance with all applicable federal, state, and local environmental regulations.

-

Do not dispose of it with household garbage.

Experimental Workflows and Logical Relationships

The following diagrams, generated using Graphviz, illustrate key workflows for the safe handling and emergency response related to N-Cyclohexyl-2-aminobenzenesulfonamide.

Caption: Safe handling workflow for N-Cyclohexyl-2-aminobenzenesulfonamide.

References

Methodological & Application

Application Notes and Protocols for the Synthesis of N-Cyclohexyl-2-aminobenzenesulfonamide

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-Cyclohexyl-2-aminobenzenesulfonamide incorporates a sulfonamide moiety, a key pharmacophore in a wide array of therapeutic agents, and a lipophilic cyclohexyl group, which can modulate the pharmacokinetic and pharmacodynamic properties of a molecule. The synthesis of such compounds is of significant interest for the development of new chemical entities. The protocol detailed below utilizes a one-pot reductive amination of 2-aminobenzenesulfonamide with cyclohexanone. This method is advantageous due to its operational simplicity, generally high yields, and the commercial availability of the starting materials.[2][3]

Proposed Synthetic Route: Reductive Amination

The synthesis proceeds via the formation of an intermediate imine from the reaction of 2-aminobenzenesulfonamide and cyclohexanone, which is then reduced in situ to the desired N-cyclohexyl-2-aminobenzenesulfonamide. A suitable reducing agent, such as sodium borohydride or sodium cyanoborohydride, is employed for the reduction step.[3][5]

Reaction Scheme:

Experimental Protocol

Materials:

-

2-Aminobenzenesulfonamide

-

Cyclohexanone

-

Methanol (MeOH)

-

Sodium Borohydride (NaBH₄) or Sodium Cyanoborohydride (NaBH₃CN)

-

Acetic Acid (optional, as catalyst)

-

Dichloromethane (DCM) or Ethyl Acetate (EtOAc)

-

Saturated aqueous Sodium Bicarbonate (NaHCO₃) solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous Sodium Sulfate (Na₂SO₄) or Magnesium Sulfate (MgSO₄)

-

Round-bottom flask

-

Magnetic stirrer

-

Reflux condenser (if heating is required)

-

Separatory funnel

-

Rotary evaporator

-

Silica gel for column chromatography

Procedure:

-

Reaction Setup: To a round-bottom flask equipped with a magnetic stir bar, add 2-aminobenzenesulfonamide (1.0 eq) and methanol (10 mL per mmol of sulfonamide). Stir the mixture at room temperature until the solid is fully dissolved.

-

Addition of Ketone: Add cyclohexanone (1.1 eq) to the solution. If desired, a catalytic amount of acetic acid (0.1 eq) can be added to facilitate imine formation.

-

Imine Formation: Stir the reaction mixture at room temperature for 1-2 hours. The formation of the imine can be monitored by Thin Layer Chromatography (TLC).

-

Reduction: Cool the reaction mixture to 0 °C in an ice bath. Slowly add the reducing agent, sodium borohydride (1.5 eq) or sodium cyanoborohydride (1.5 eq), portion-wise over 15-20 minutes. Caution: Hydrogen gas may be evolved. Ensure adequate ventilation.

-

Reaction Completion: After the addition of the reducing agent, allow the reaction to warm to room temperature and stir for an additional 12-24 hours. Monitor the reaction progress by TLC until the starting materials are consumed.

-

Work-up:

-

Quench the reaction by the slow addition of water.

-

Remove the methanol under reduced pressure using a rotary evaporator.

-

To the remaining aqueous residue, add dichloromethane or ethyl acetate to extract the product.

-

Transfer the mixture to a separatory funnel and wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution and brine.

-

Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

-

Filter off the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.

-

-

Purification: Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure N-Cyclohexyl-2-aminobenzenesulfonamide.

-

Characterization: The structure and purity of the final product should be confirmed by analytical techniques such as ¹H NMR, ¹³C NMR, Mass Spectrometry, and melting point determination.

Quantitative Data Summary

As this is a proposed protocol based on analogous reactions, the following table provides expected ranges for key reaction parameters. Actual results may vary and should be determined empirically.

| Parameter | Expected Value/Range | Notes |

| Yield | 60-90% | Highly dependent on reaction conditions and purity of starting materials. |

| Purity | >95% (after chromatography) | Purity to be assessed by NMR and/or LC-MS. |

| Reaction Time | 14-26 hours | Can be optimized by monitoring with TLC. |

| Reaction Temperature | 0 °C to Room Temperature | Initial cooling is for the safe addition of the reducing agent. |

Diagrams

Synthesis Workflow for N-Cyclohexyl-2-aminobenzenesulfonamide

Caption: Synthetic workflow for N-Cyclohexyl-2-aminobenzenesulfonamide via reductive amination.

Note: No specific signaling pathways for N-Cyclohexyl-2-aminobenzenesulfonamide were identified in the literature search. Therefore, a diagram for a signaling pathway is not included.

Disclaimer: This protocol is a proposed method based on established chemical principles and has not been experimentally validated for this specific compound. Researchers should exercise caution and perform small-scale trials to optimize the reaction conditions. All laboratory work should be conducted with appropriate personal protective equipment and in a well-ventilated fume hood.

References

- 1. Reductive Amination - Sodium Borohydride (NaBH4) [commonorganicchemistry.com]

- 2. ias.ac.in [ias.ac.in]

- 3. masterorganicchemistry.com [masterorganicchemistry.com]

- 4. Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures [organic-chemistry.org]

- 5. One of the reductants for reductive amination: sodium cyanoborohydride_Chemicalbook [chemicalbook.com]

Application Notes and Protocols for N-alkylation of 2-aminobenzenesulfonamide

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed experimental procedures for the N-alkylation of the primary amino group of 2-aminobenzenesulfonamide, a versatile building block in medicinal chemistry. The following protocols outline three distinct and effective methods for this transformation: Catalytic N-alkylation using a manganese catalyst with an alcohol, classical N-alkylation with an alkyl halide, and reductive amination with an aldehyde.

Introduction

2-Aminobenzenesulfonamide and its derivatives are important pharmacophores found in a variety of therapeutic agents. The ability to selectively functionalize the amino group through N-alkylation is a critical step in the synthesis of novel drug candidates. The choice of method depends on the desired alkyl group, functional group tolerance, and desired reaction conditions. This document provides researchers with a selection of robust protocols to achieve the desired N-alkylated products.

Data Presentation

The following tables summarize the reaction conditions and expected yields for the different N-alkylation methods, based on literature precedents for similar sulfonamides.

Table 1: Manganese-Catalyzed N-Alkylation of 2-aminobenzenesulfonamide with Benzyl Alcohol

| Entry | Catalyst Loading (mol%) | Base (mol%) | Solvent | Temperature (°C) | Time (h) | Yield (%) |

| 1 | 5 | 10 | Xylenes | 150 | 24 | ~85 (estimated)[1] |

Table 2: Classical N-Alkylation of 2-aminobenzenesulfonamide with an Alkyl Halide

| Entry | Alkylating Agent | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |

| 1 | 5-bromopent-1-ene | Na₂CO₃ | Anhydrous DMSO | 95 | 12 | High (specific yield not stated for this substrate)[2][3] |

| 2 | Various Alkyl Halides | Anion Exchange Resin | Ethanol | Reflux | 4-10 | High (for various sulfonamides)[4] |

Table 3: Reductive Amination of 2-aminobenzenesulfonamide with an Aldehyde

| Entry | Aldehyde/Ketone | Reducing Agent | Solvent | pH | Time (h) | Yield (%) |

| 1 | Benzaldehyde | NaBH₃CN | Methanol | 6-7 | 12 | High (general reaction)[5][6] |

Experimental Protocols

Protocol 1: Manganese-Catalyzed N-Alkylation using an Alcohol (Borrowing Hydrogen Approach)

This protocol is adapted from the manganese-catalyzed N-alkylation of sulfonamides with alcohols.[1]

Materials:

-

2-aminobenzenesulfonamide

-

Benzyl alcohol (or other primary aliphatic alcohol)

-

Mn(I) PNP pincer precatalyst (e.g., [Mn(CO)₃(Ph₂P(CH₂)₂PPh₂)]Br)

-

Potassium carbonate (K₂CO₃)

-

Anhydrous xylenes

-

Schlenk flask or other suitable reaction vessel for inert atmosphere

-

Magnetic stirrer and heating plate/oil bath

-

Standard glassware for work-up and purification (separatory funnel, round-bottom flasks, silica gel for chromatography)

-

Solvents for extraction and chromatography (e.g., ethyl acetate, hexanes)

Procedure:

-

To a dry Schlenk flask under an inert atmosphere (e.g., nitrogen or argon), add 2-aminobenzenesulfonamide (1.0 mmol), the Mn(I) PNP pincer precatalyst (0.05 mmol, 5 mol%), and potassium carbonate (0.1 mmol, 10 mol%).

-

Add anhydrous xylenes (1.0 mL) to the flask.

-

Add the alcohol (e.g., benzyl alcohol, 1.0 mmol) to the reaction mixture.

-

Seal the flask and heat the reaction mixture to 150 °C with vigorous stirring for 24 hours.

-

After 24 hours, cool the reaction mixture to room temperature.

-

Dilute the mixture with ethyl acetate and filter through a pad of celite to remove the catalyst and inorganic salts.

-

Wash the celite pad with additional ethyl acetate.

-

Combine the organic filtrates and concentrate under reduced pressure.

-

Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of hexanes/ethyl acetate) to afford the desired N-alkylated 2-aminobenzenesulfonamide.

Protocol 2: Classical N-Alkylation with an Alkyl Halide

This protocol is a general method for the N-alkylation of sulfonamides using an alkyl halide and a base.

Materials:

-

2-aminobenzenesulfonamide

-

Alkyl halide (e.g., benzyl bromide, methyl iodide)

-

Potassium carbonate (K₂CO₃) or another suitable base (e.g., sodium hydride)

-

Anhydrous dimethylformamide (DMF) or acetone

-

Round-bottom flask

-

Magnetic stirrer and heating plate

-

Standard glassware for work-up and purification

Procedure:

-

To a round-bottom flask, add 2-aminobenzenesulfonamide (1.0 mmol) and anhydrous DMF (5 mL).

-

Add potassium carbonate (1.5 mmol) to the suspension.

-

Stir the mixture at room temperature for 15 minutes.

-

Add the alkyl halide (1.1 mmol) dropwise to the reaction mixture.

-

Heat the reaction to 60-80 °C and monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction to room temperature.

-

Pour the reaction mixture into water (20 mL) and extract with ethyl acetate (3 x 20 mL).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by silica gel column chromatography or recrystallization to yield the N-alkylated product.

Protocol 3: Reductive Amination with an Aldehyde

This protocol describes the N-alkylation of 2-aminobenzenesulfonamide via reductive amination.[5][6]

Materials:

-

2-aminobenzenesulfonamide

-

Aldehyde (e.g., benzaldehyde)

-

Sodium cyanoborohydride (NaBH₃CN) or sodium triacetoxyborohydride (NaBH(OAc)₃)

-

Methanol or another suitable protic solvent

-

Acetic acid (to adjust pH)

-

Round-bottom flask

-

Magnetic stirrer

-

Standard glassware for work-up and purification

Procedure:

-

Dissolve 2-aminobenzenesulfonamide (1.0 mmol) and the aldehyde (1.1 mmol) in methanol (10 mL) in a round-bottom flask.

-

Adjust the pH of the solution to approximately 6-7 by the dropwise addition of acetic acid.

-

Stir the mixture at room temperature for 1 hour to facilitate imine formation.

-

In a separate flask, dissolve sodium cyanoborohydride (1.5 mmol) in methanol (5 mL).

-

Slowly add the sodium cyanoborohydride solution to the reaction mixture.

-

Stir the reaction at room temperature and monitor its progress by TLC.

-

Once the reaction is complete, quench the reaction by the slow addition of water.

-

Remove the methanol under reduced pressure.

-

Extract the aqueous residue with ethyl acetate (3 x 20 mL).

-

Combine the organic layers, wash with saturated sodium bicarbonate solution and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by silica gel column chromatography to obtain the desired N-alkylated 2-aminobenzenesulfonamide.

Visualizations

Caption: General experimental workflows for the N-alkylation of 2-aminobenzenesulfonamide.

Caption: Logical relationships of the three described N-alkylation pathways.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. pubs.acs.org [pubs.acs.org]

- 3. N-Alkylation and Aminohydroxylation of 2-Azidobenzenesulfonamide Gives a Pyrrolobenzothiadiazepine Precursor Whereas Attempted N-Alkylation of 2-Azidobenzamide Gives Benzotriazinones and Quinazolinones - PMC [pmc.ncbi.nlm.nih.gov]

- 4. tandfonline.com [tandfonline.com]

- 5. masterorganicchemistry.com [masterorganicchemistry.com]

- 6. chem.libretexts.org [chem.libretexts.org]

Application Notes and Protocols: N-Cyclohexyl-2-aminobenzenesulfonamide in Medicinal Chemistry

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-Cyclohexyl-2-aminobenzenesulfonamide belongs to the class of 2-aminobenzenesulfonamides, a scaffold of significant interest in medicinal chemistry. While specific biological data for N-Cyclohexyl-2-aminobenzenesulfonamide is limited in publicly available literature, the 2-aminobenzenesulfonamide core is a well-established pharmacophore. Derivatives of this scaffold have been extensively explored as inhibitors of various enzymes, most notably carbonic anhydrases (CAs), which are implicated in a range of diseases including glaucoma, epilepsy, and cancer.